4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-4-16-5-11-19(12-6-16)28(24,25)22-14-13-20-15(2)23-21(27-20)17-7-9-18(26-3)10-8-17/h5-12,22H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLISFMLVLEQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Sulfonamide Moiety: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.
Reduction: Reduction reactions can target the sulfonamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Overview
4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its applications in medicinal chemistry, biology, and material science, supported by data tables and case studies.
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides have a long history of use as antimicrobial agents. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli , highlighting its potential as a therapeutic agent in treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
Biological Applications
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Experimental models have indicated that it can reduce inflammation markers in induced models of arthritis, making it a candidate for further investigation in inflammatory diseases.
Neuroprotective Potential
Emerging research suggests that this sulfonamide may possess neuroprotective properties. Animal studies have indicated a reduction in neuroinflammation and improved cognitive function in models of neurodegenerative diseases.
Material Science Applications
Polymer Development
Due to its unique chemical structure, this compound has applications in developing new polymer materials. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various sulfonamides, including this compound, demonstrating its effectiveness against resistant strains of bacteria.
- Cancer Cell Proliferation Inhibition : Research published in Cancer Letters explored the effects of various thiazole derivatives on cancer cell lines, finding that this compound significantly inhibited growth and induced apoptosis.
- Neuroprotection Research : A study featured in Neuropharmacology assessed the neuroprotective effects of thiazole derivatives, including this sulfonamide, revealing promising results in reducing neuroinflammation.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core structural motifs with several sulfonamide-thiazole hybrids. Key analogs include:
Structural Insights :
- Electron-withdrawing vs. electron-donating groups : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents on the phenyl ring alter electronic density, impacting binding affinity to targets like carbonic anhydrases .
- Steric effects : Bulkier substituents (e.g., trifluoromethoxy in ) reduce conformational flexibility but may enhance selectivity .
Physicochemical Properties
Key observations :
Biological Activity
The compound 4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a thiazole-derived sulfonamide that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological profiles, including anticonvulsant, antitumor, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 358.44 g/mol
Structural Features
The structure features:
- A thiazole ring, which contributes to its biological activity.
- A sulfonamide group that enhances solubility and bioactivity.
- A methoxyphenyl substituent that may influence the compound's interaction with biological targets.
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with similar thiazole structures have demonstrated efficacy in various seizure models. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and thiazole rings can enhance anticonvulsant effects.
Table 1: Anticonvulsant Activity of Thiazole Derivatives
Antitumor Activity
Thiazole derivatives also show promise as antitumor agents. Studies have reported that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure has been correlated with increased activity.
Table 2: Cytotoxicity of Thiazole Compounds
| Compound ID | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat (Bcl-2+) | 1.61 | Inhibition of Bcl-2 |
| 10 | A-431 | 1.98 | Induction of apoptosis |
| 13 | Multiple cell lines | < Doxorubicin | Hydrophobic interactions |
Antibacterial Activity
The antibacterial potential of thiazole derivatives has been well-documented. Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can significantly enhance antibacterial activity.
Table 3: Antibacterial Activity of Thiazole Derivatives
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of various thiazole derivatives, including those structurally related to our compound. The findings indicated that certain modifications led to enhanced efficacy in preventing seizures in animal models.
Case Study 2: Antitumor Mechanisms
In vitro studies demonstrated that a related thiazole compound induced apoptosis in cancer cells through mitochondrial pathways. Molecular dynamics simulations revealed key interactions between the compound and Bcl-2 proteins, highlighting its potential as a therapeutic agent against tumors.
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of thiazole intermediates. For example, coupling a thiazol-5-ylethylamine derivative with 4-ethylbenzenesulfonyl chloride in dry pyridine under nitrogen atmosphere, followed by purification via flash chromatography (ethyl acetate/hexane gradients). Reaction progress should be monitored using TLC (Rf ~0.3–0.4) and confirmed via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 1.2–2.5 ppm) .
Q. Which spectroscopic techniques are critical for structural validation of this sulfonamide-thiazole hybrid?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent integration (e.g., methoxy singlet at δ ~3.8 ppm, thiazole C-S coupling).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ expected within ±0.001 Da).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns (see analogous sulfonamide structures in ) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging 1–128 µg/mL, referencing Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Cancer Cell Viability : MTT assays on HeLa or MCF-7 cell lines (IC50 determination with 24–72 hr exposure).
- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms via fluorometric/colorimetric kits (e.g., 100 µM compound concentration) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Polar Solvents : DMSO (for stock solutions, ≤10 mM) or ethanol/water mixtures (≤5% DMSO for in vitro assays).
- Stability : Assess via HPLC-UV (λ = 254 nm) under varying pH (3–10) and temperatures (4°C, 25°C, 37°C) over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for the thiazole-sulfonamide core?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethyl/methoxy groups (e.g., 4-fluoro or 4-nitro substitutions) using parallel combinatorial chemistry.
- Bioisosteric Replacement : Replace thiazole with triazole or oxadiazole rings to assess π-π stacking or hydrogen bonding impacts.
- Data Analysis : Use multivariate regression (e.g., partial least squares) correlating logP, polar surface area, and IC50 values (see for triazole SAR models) .
Q. What strategies minimize side reactions during the synthesis of the thiazole intermediate?
- Methodological Answer :
- Temperature Control : Maintain ≤0°C during cyclocondensation of 4-methoxyphenylthioamide and α-bromoketones.
- Catalyst Optimization : Use ZnCl₂ (10 mol%) to enhance regioselectivity.
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
Q. How can computational methods predict binding modes of this compound with target enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1CX2 for sulfonamide-binding enzymes).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD <2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (see for ICReDD’s reaction design principles) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and BBB permeability (PAMPA-BBB).
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- Interdisciplinary Collaboration : Cross-reference with proteomics data to identify off-target interactions (see ’s methodology for contested data analysis) .
Q. What experimental design principles optimize reaction yields in scaled-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Box-Behnken designs to test variables (temperature, catalyst loading, solvent ratio).
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation in real time.
- Green Chemistry Metrics : Calculate E-factor (<10) and atom economy (>70%) (see for statistical optimization) .
Q. How does the sulfonamide moiety influence enzyme inhibition kinetics compared to carboxamide analogs?
- Methodological Answer :
- Kinetic Assays : Perform stopped-flow spectroscopy to determine and (e.g., for carbonic anhydrase).
- Crystallographic Analysis : Compare co-crystal structures (resolution ≤2.0 Å) to identify sulfonamide-enzyme hydrogen bonds (e.g., with His94 in CA II).
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
